

tCFA15: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: tCFA15

Cat. No.: B1244673

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For Researchers, Scientists, and Drug Development Professionals

Abstract

tCFA15, a trimethyl cyclohexenonic long-chain fatty alcohol, has emerged as a molecule of interest in the field of neuroscience. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a modulator of the Notch signaling pathway, thereby promoting neuronal differentiation. This document is intended to serve as a resource for researchers and professionals in drug development, offering available data on its properties, outlining a putative synthesis approach, and detailing experimental protocols for investigating its biological activity.

Molecular Structure and Properties

tCFA15, systematically named 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, is a long-chain fatty alcohol characterized by a trimethyl cyclohexenone ring linked to a 15-carbon aliphatic chain with a terminal hydroxyl group.

Table 1: Physicochemical Properties of **tCFA15**

Property	Value	Source
Molecular Formula	C24H44O2	--INVALID-LINK--
Molecular Weight	364.60 g/mol	--INVALID-LINK--
CAS Number	220757-88-0	--INVALID-LINK--
Appearance	Light yellow to yellow oil	--INVALID-LINK--
Solubility	DMSO: ≥ 2.17 mg/mL (5.95 mM)	--INVALID-LINK--
Predicted LogP	7.5	(Predicted)

Note: Experimentally determined values for properties such as melting point, boiling point, and density are not readily available in the public domain.

Spectroscopic Data:

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **tCFA15** is not widely published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

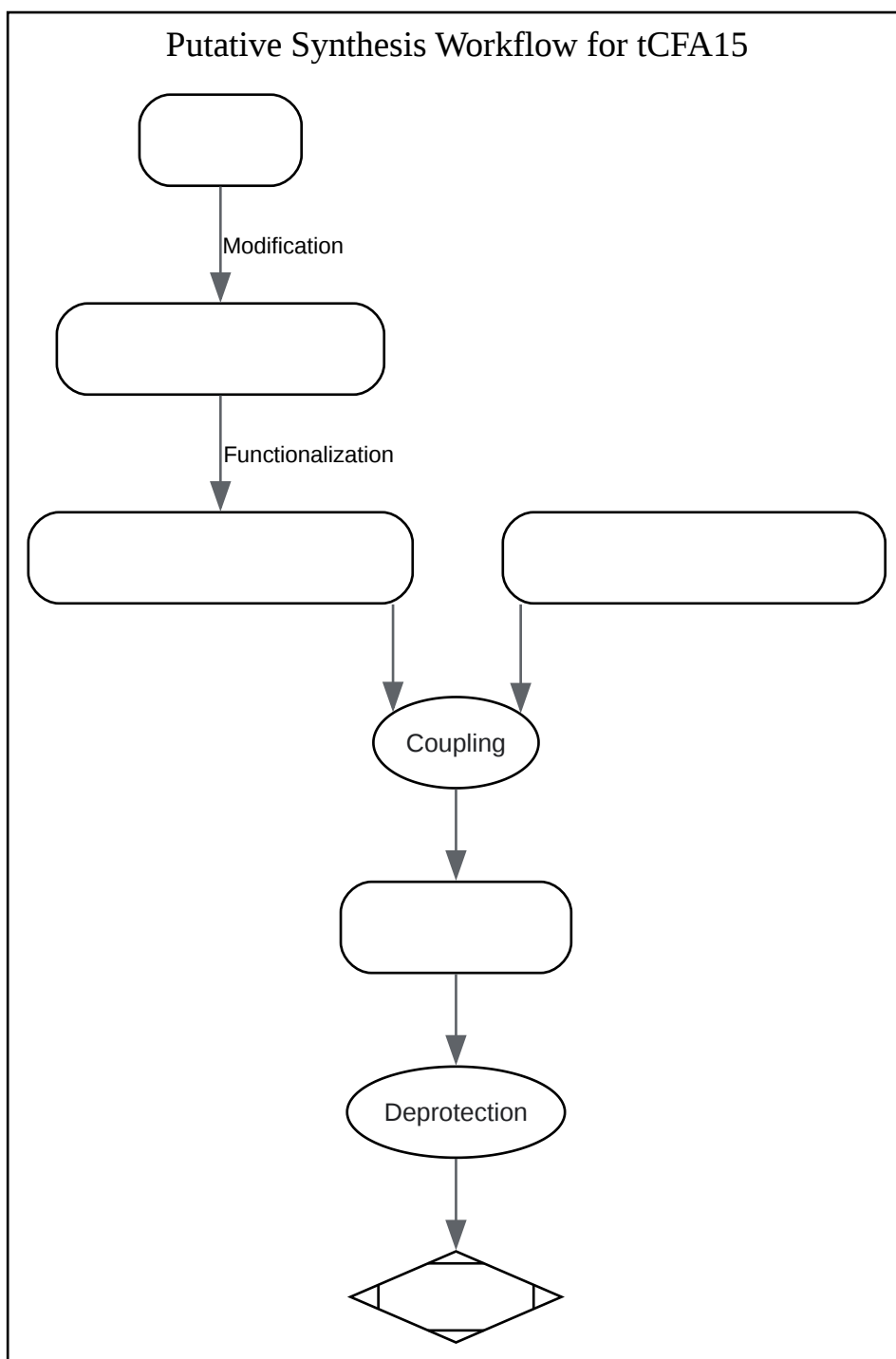
Putative Synthesis Pathway

While a specific, detailed synthesis protocol for **tCFA15** is not readily available in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of similar long-chain alkylated cyclohexenones. A potential strategy involves a multi-step synthesis, beginning with the construction of the trimethyl cyclohexenone core, followed by the attachment of the 15-carbon hydroxyalkyl chain.

A possible approach could involve the following key steps:

- **Synthesis of the Trimethyl Cyclohexenone Moiety:** This can be achieved through various methods, such as the Robinson annulation or from commercially available precursors like isophorone.

- Functionalization of the Cyclohexenone Ring: Introduction of a reactive handle at the 3-position is necessary for the subsequent alkylation.
- Preparation of the 15-Carbon Side Chain: A 15-carbon chain with a protected hydroxyl group at one end and a reactive group (e.g., a halide or an organometallic species) at the other would be required.
- Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Grignard reaction, could be employed to attach the 15-carbon side chain to the trimethyl cyclohexenone core.
- Deprotection: Removal of the protecting group from the terminal hydroxyl group to yield the final product, **tCFA15**.



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Caption: A conceptual workflow for the synthesis of **tCFA15**.

Biological Activity and Mechanism of Action

tCFA15 has been identified as a promoter of neuronal differentiation from neural stem cells (NSCs). Its primary mechanism of action involves the modulation of the highly conserved Notch signaling pathway.

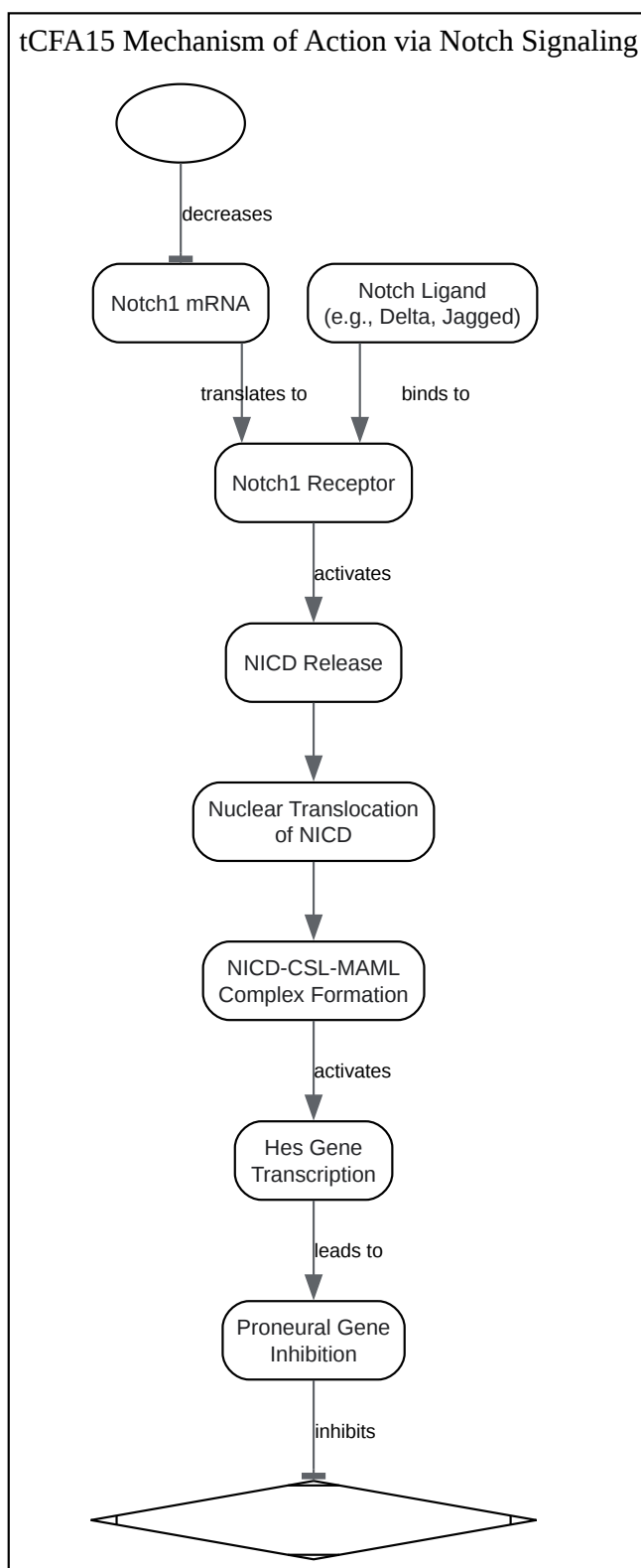
Role in Neuronal Differentiation

Studies have shown that **tCFA15** treatment of neural stem cell cultures leads to an increase in the population of differentiated neurons and a concurrent decrease in the population of astrocytes. This suggests that **tCFA15** influences the fate determination of NSCs, favoring a neuronal lineage.

Modulation of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, including neuronal differentiation. The binding of a ligand (e.g., Delta or Jagged) to the Notch receptor on a neighboring cell initiates a cascade of proteolytic cleavages, ultimately leading to the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of target genes, such as those in the Hes (Hairy and enhancer of split) family, which in turn inhibit the expression of proneural genes, thus preventing neuronal differentiation.

tCFA15 has been shown to decrease the messenger RNA (mRNA) levels of the Notch1 receptor. By reducing the amount of Notch1 receptor available, **tCFA15** effectively dampens the entire signaling cascade. This reduction in Notch signaling alleviates the inhibition of proneural genes, thereby permitting and promoting the differentiation of neural stem cells into neurons.



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Caption: The inhibitory effect of **tCFA15** on the Notch signaling pathway.

Experimental Protocols

The following section outlines a general protocol for a neurosphere differentiation assay, a key method for evaluating the effects of compounds like **tCFA15** on neural stem cell fate.

Neurosphere Differentiation Assay

This protocol provides a framework for inducing the differentiation of neurospheres and subsequently analyzing the cell lineages.

Materials:

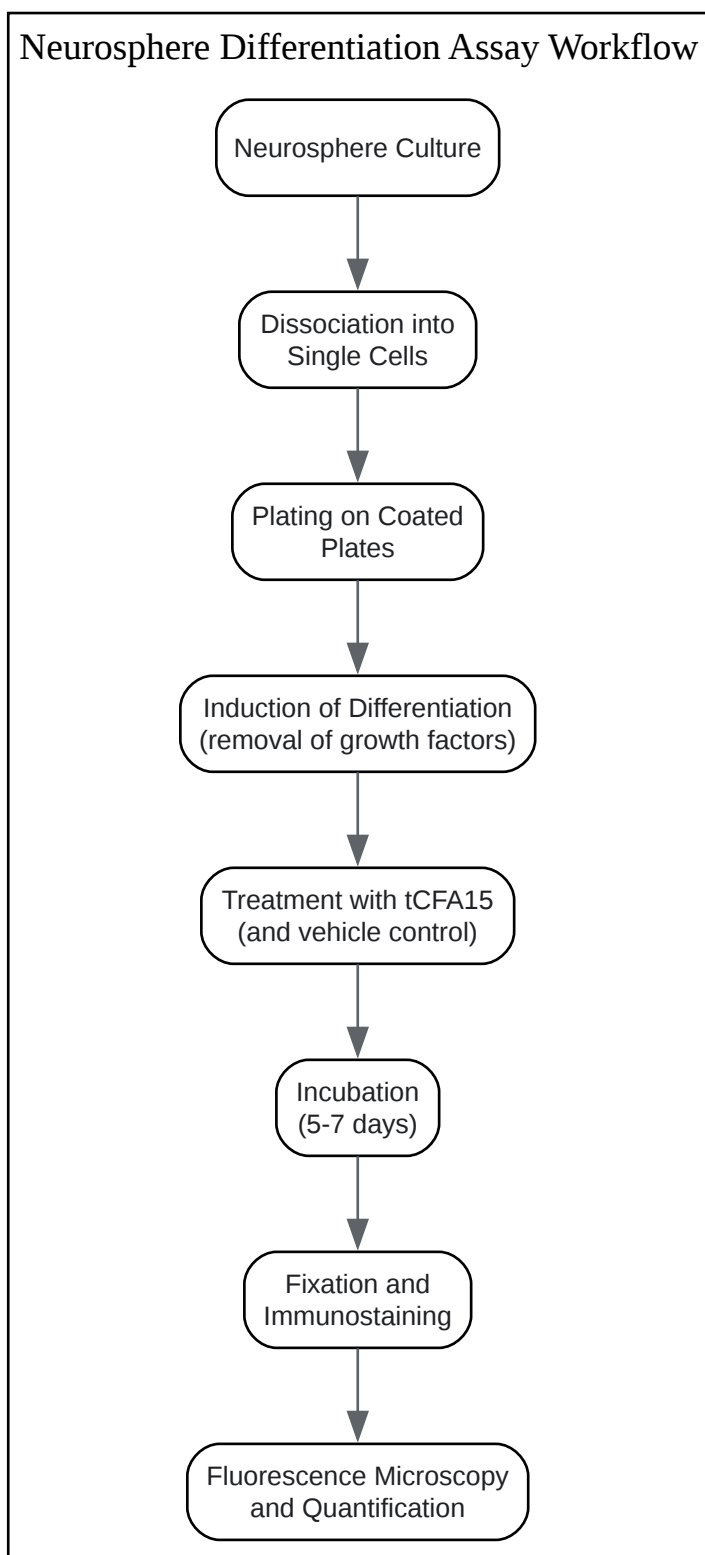
- Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
- Differentiation medium (Neurosphere culture medium without EGF and bFGF, and with 1% FBS)
- **tCFA15** stock solution (dissolved in a suitable solvent like DMSO)
- Poly-L-ornithine and laminin-coated culture plates
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
- Primary antibodies (e.g., anti- β -III-tubulin for neurons, anti-GFAP for astrocytes)
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope

Procedure:

- Plating Neurospheres:

- Collect mature neurospheres from culture.
- Gently dissociate the neurospheres into single cells using a suitable method (e.g., enzymatic digestion with Accutase).
- Plate the single cells onto poly-L-ornithine and laminin-coated plates at a desired density in neurosphere culture medium.
- Induction of Differentiation:
 - After allowing the cells to adhere for 24-48 hours, replace the culture medium with differentiation medium.
 - Add **tCFA15** at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO) in separate wells.
- Cell Culture and Maintenance:
 - Incubate the cells at 37°C in a 5% CO₂ incubator for a period of 5-7 days to allow for differentiation.
 - Change half of the medium every 2-3 days, being careful not to disturb the cells.
- Immunocytochemistry:
 - After the differentiation period, fix the cells with 4% paraformaldehyde.
 - Permeabilize and block the cells.
 - Incubate with primary antibodies against neuronal and glial markers.
 - Wash and incubate with appropriate fluorescently labeled secondary antibodies.
 - Counterstain with DAPI.
- Analysis:
 - Visualize the stained cells using a fluorescence microscope.

- Quantify the number of neurons and astrocytes in multiple fields of view for each treatment condition.
- Express the data as a percentage of the total number of DAPI-stained nuclei.



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Caption: A generalized workflow for the neurosphere differentiation assay.

Conclusion

tCFA15 is a promising small molecule that promotes neuronal differentiation through the modulation of the Notch signaling pathway. Its long-chain fatty alcohol structure presents an interesting scaffold for further chemical exploration and drug development efforts targeting neurodegenerative diseases or promoting neural repair. While further research is needed to fully elucidate its pharmacological profile and to develop a scalable synthesis, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon. The detailed experimental protocol for the neurosphere differentiation assay offers a practical tool for investigating the biological activity of **tCFA15** and similar compounds. As our understanding of the intricate mechanisms governing neural stem cell fate continues to grow, molecules like **tCFA15** may play a crucial role in the development of novel therapeutic strategies.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com